molecular formula C13H15ClN2O3 B13859229 1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid

1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid

Cat. No.: B13859229
M. Wt: 282.72 g/mol
InChI Key: NITJTEDVAMOMLQ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H15ClN2O3 and a molecular weight of 282.72 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chlorophenyl group attached to the carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

1-[(4-chlorophenyl)carbamoyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C13H15ClN2O3/c14-10-3-5-11(6-4-10)15-13(19)16-7-1-2-9(8-16)12(17)18/h3-6,9H,1-2,7-8H2,(H,15,19)(H,17,18)

InChI Key

NITJTEDVAMOMLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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